2-Pyridin-2-yl-piperazine dihydrochloride
Description
Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties as Core Chemical Scaffolds in Research
In the field of medicinal chemistry and drug design, the strategic incorporation of specific structural motifs is a cornerstone of developing new therapeutic agents. Among the most utilized heterocyclic systems, piperazine and pyridine rings are considered "privileged scaffolds" due to their frequent appearance in a vast number of biologically active compounds. nih.govrsc.org
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net This unique arrangement confers several advantageous properties. The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's solubility, binding affinity, and metabolic stability. nbinno.com The piperazine moiety can improve the pharmacokinetic profile of drug candidates, often leading to better water solubility and oral bioavailability. bohrium.com It is a key component in numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nbinno.combohrium.com The structural rigidity and the presence of hydrogen bond donors and acceptors in the piperazine ring enable it to interact effectively with a wide range of biological targets. bohrium.com
The pyridine ring, a nitrogen-bearing aromatic heterocycle, is an isostere of benzene (B151609) and is one of the most essential scaffolds in pharmaceutical development. nih.govrsc.org Its presence in a molecule can significantly influence pharmacological activity. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which affects the molecule's solubility and ability to interact with biological receptors. Pyridine and its derivatives are integral to more than 7000 existing drug molecules and are found in numerous FDA-approved pharmaceuticals for treating a wide array of diseases, including cancer, HIV/AIDS, tuberculosis, and arthritis. nih.govrsc.orgnih.gov The versatility of the pyridine scaffold allows for extensive chemical modification, enabling researchers to optimize the therapeutic efficacy of drug candidates. rsc.org
The combination of these two powerful scaffolds into a single molecular entity, as seen in 2-Pyridin-2-yl-piperazine, provides a versatile platform for creating new chemical libraries and exploring novel biological activities.
| Feature | Piperazine Moiety | Pyridine Moiety |
|---|---|---|
| Structure | Six-membered saturated ring with two opposing nitrogen atoms | Six-membered aromatic ring with one nitrogen atom |
| Key Properties | Increases polarity and water solubility; provides two sites for substitution; improves pharmacokinetic properties. bohrium.com | Aromatic nature; acts as a hydrogen bond acceptor; influences electronic properties of the molecule. researchgate.net |
| Role in Drug Design | Used as a linker or core scaffold to improve bioavailability and target interaction. researchgate.net Often found in CNS-active drugs. researchgate.net | Considered a "privileged scaffold" for its broad spectrum of pharmacological activities. rsc.orgnih.gov Can enhance metabolic stability. researchgate.net |
| Examples in Approved Drugs | Imatinib (anticancer), Sildenafil (erectile dysfunction), Clozapine (antipsychotic). bohrium.comresearchgate.net | Isoniazid (tuberculosis), Crizotinib (anticancer), Piroxicam (anti-inflammatory). nih.gov |
Overview of Academic Research Trajectories for 2-Pyridin-2-yl-piperazine Dihydrochloride (B599025) Derivatives
The 2-Pyridin-2-yl-piperazine framework serves as a versatile starting point for the synthesis of a wide range of derivatives with tailored biological activities. Researchers have capitalized on the reactivity of the piperazine nitrogen atoms to introduce various substituents, leading to the discovery of compounds with potential applications in different areas of pharmacology.
One significant area of investigation involves the development of enzyme inhibitors. A study focused on synthesizing novel pyridylpiperazine hybrid derivatives as potent urease inhibitors. nih.gov Urease is an enzyme that plays a role in infections caused by pathogens like Helicobacter pylori. The research demonstrated that derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) exhibited significant urease inhibition, with some compounds showing much higher potency than the standard inhibitor, thiourea. nih.gov Molecular docking studies suggested that these compounds could effectively interact with the active site of the urease enzyme. nih.gov
Another research trajectory has explored the potential of N-arylpiperazine derivatives containing a pyridine or 2-pyridone moiety as ligands for α-adrenoceptors. researchgate.net These receptors are involved in the regulation of blood pressure. The synthesized compounds showed a high affinity and selectivity for α1-adrenoceptors over α2-adrenoceptors. researchgate.net This line of research highlights the utility of the pyridylpiperazine scaffold in developing agents that target specific receptor subtypes.
Furthermore, the broader class of arylpiperazines containing heterocyclic moieties similar to pyridine, such as pyrimidine (B1678525), has been extensively studied. For instance, derivatives of 1-(2-pyrimidinyl)piperazine have been synthesized and evaluated as selective inhibitors of monoamine oxidase A (MAO-A), an important target in the treatment of depression. researchgate.netnih.gov Other research has led to patents for 4-(pyrimidin-2-yl)-piperazine derivatives as modulators of GPR119, a receptor implicated in metabolic disorders like obesity and diabetes. manchester.ac.uk While these examples feature a pyrimidine ring, the findings underscore the general interest in the 2-heteroaryl-piperazine scaffold as a source of novel bioactive compounds.
The development of dual-target ligands is another promising avenue. Research into piperazine and piperidine (B6355638) derivatives has identified compounds that act as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, showing potential for the treatment of pain. nih.gov This demonstrates the capacity of the core structure to be adapted to interact with multiple biological targets simultaneously.
| Derivative Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Pyridylpiperazine Hybrids | Urease Inhibition | Synthesized derivatives showed potent inhibition of urease, significantly stronger than the standard thiourea. nih.gov | nih.gov |
| N-Arylpiperazine Derivatives of Pyridine | α-Adrenoceptor Ligands | Compounds displayed high affinity and selectivity for α1-adrenoceptors, indicating potential for cardiovascular research. researchgate.net | researchgate.net |
| 1-(2-Pyrimidinyl)piperazine Derivatives | Monoamine Oxidase A (MAO-A) Inhibition | Certain derivatives exhibited selective MAO-A inhibitory activity, a target for antidepressant drugs. researchgate.netnih.gov | researchgate.netnih.gov |
| Piperazine Derivatives | Histamine H3 / Sigma-1 Receptor Antagonism | Identified dual-acting ligands with potential applications in pain management. nih.gov | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyridin-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;;/h1-4,9-10,12H,5-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJABUBRAPVOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyridin 2 Yl Piperazine Dihydrochloride and Its Analogues
Direct Synthesis Approaches to the 2-Pyridin-2-yl-piperazine Core
Direct methods for constructing the 2-Pyridin-2-yl-piperazine core often involve the formation of the crucial carbon-nitrogen bond between the pyridine (B92270) and piperazine (B1678402) rings. These approaches are valued for their straightforwardness and atom economy.
Nucleophilic Substitution Reactions in Pyridine-Piperazine Synthesis
Nucleophilic aromatic substitution (SNA) is a classical and widely employed method for the synthesis of arylpiperazines, including those containing a pyridine ring. nih.govwikipedia.org This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient pyridine ring by a nucleophilic piperazine. wikipedia.org The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. nih.govwikipedia.org
For instance, the reaction of 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with piperazine can yield 1-(Pyridin-2-yl)piperazine. A specific example is the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711), where the electron-withdrawing nitro group at the 3-position of the pyridine ring facilitates the nucleophilic attack by piperazine on the electrophilic carbon at the 2-position. nih.gov This reaction is often carried out under reflux conditions in a suitable solvent like acetonitrile. nih.gov
The general mechanism of an SNAr reaction involves the initial attack of the nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent loss of the leaving group restores the aromaticity of the ring and yields the final product. wikipedia.org The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-chloro-3-nitropyridine (B167233) | Piperazine | Acetonitrile, reflux, 12 h | 1-(3-nitropyridin-2-yl)piperazine | 65% | nih.gov |
Reductive Amination Strategies for Piperazine Derivatives
Reductive amination provides an alternative and versatile route for the synthesis of piperazine derivatives. This method typically involves the reaction of a dicarbonyl compound or its equivalent with an amine, followed by reduction of the resulting imine or enamine intermediate. While not a direct coupling of a pre-formed pyridine and piperazine, it is a powerful strategy for constructing the piperazine ring itself, which can then be functionalized with a pyridine moiety. nih.govnih.gov
A conceptually different strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. nih.govnih.gov This is followed by a catalytic reductive cyclization of the resulting dioxime to form the piperazine ring. nih.govnih.gov The key steps in the proposed mechanism include the catalytic hydrogenolysis of the N-O bonds to give a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation and elimination of ammonia (B1221849) afford the final piperazine product. researchgate.net
Various reducing agents can be employed for reductive amination, including sodium cyanoborohydride and sodium triacetoxyborohydride. google.comnih.gov The choice of reducing agent and reaction conditions can influence the efficiency and stereochemical outcome of the reaction. nih.gov For example, hydrogenation of a model dialdooxime using a 5%-Pd/C catalyst at 40 bar H2 and 50 °C has been shown to yield the desired piperazine. nih.gov
| Reactant | Catalyst | Conditions | Product | Yield | Reference |
| Dialdooxime 2a | 5%-Pd/C | 40 bar H2, 50 °C | Piperazine 1a | 44% | nih.gov |
Advanced Catalytic Methods in Scaffold Construction
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that have revolutionized the construction of complex molecular architectures, including the 2-Pyridin-2-yl-piperazine scaffold. These methods often offer higher efficiency, milder reaction conditions, and broader substrate scope compared to traditional approaches.
Palladium-Catalyzed Coupling Reactions for Pyridine-Piperazine Assembly
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds in the synthesis of arylpiperazines. nih.govorganic-chemistry.org This methodology provides a highly efficient route to couple aryl halides or triflates with piperazine and its derivatives. nih.govacs.org The reaction is typically catalyzed by a palladium complex in the presence of a suitable phosphine (B1218219) ligand and a base. nih.govnih.gov
A significant advantage of this approach is its applicability under aerobic and even solvent-free conditions, making it an environmentally friendly and cost-effective method. nih.govorganic-chemistry.orgnih.gov Researchers have reported facile Pd-catalyzed methodologies that afford yields of up to 97% for the amination of electron-donating and sterically hindered aryl chlorides. nih.govnih.gov The use of piperazine itself as the solvent further enhances the green credentials of this synthesis. organic-chemistry.orgnih.gov
The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired arylpiperazine and regenerate the Pd(0) catalyst. youtube.com
| Aryl Halide | Amine | Catalyst System | Conditions | Yield | Reference |
| Various Aryl Chlorides | Piperazine | RuPhos/Pd2(dba)3 | Aerobic, 10 min | up to 97% | nih.gov |
Intramolecular Cyclization Approaches for Piperazine Ring Formation
Intramolecular cyclization strategies offer a powerful means to construct the piperazine ring with a high degree of stereochemical control. These methods often involve the formation of a linear precursor containing the necessary functionalities for ring closure.
One such approach involves the intramolecular Mitsunobu cyclization. For example, a protected diamino-alcohol can undergo intramolecular cyclization to furnish a cis-2,5-disubstituted enantiopure piperazine. Another related method is the intramolecular Fukuyama-Mitsunobu cyclization, which has been utilized in the solid-phase synthesis of selectively protected homochiral 2,5-disubstituted piperazines.
Palladium-catalyzed intramolecular hydroamination is another key strategy. A modular synthesis of 2,6-disubstituted piperazines has been reported where a highly diastereoselective intramolecular palladium-catalyzed hydroamination of an aminoalkene serves as the key step. The stereochemistry of the resulting piperazine can be controlled by the chirality of the starting materials and the reaction conditions.
Optimization of Synthetic Pathways for Research Scale and Efficiency
For instance, in the context of palladium-catalyzed amination, optimization efforts have focused on catalyst and ligand selection, as well as reaction conditions. A 2:1 ratio of RuPhos to Pd2(dba)3 has been found to consistently provide moderate to high yields of mono-arylated piperazine in as little as 10 minutes under aerobic conditions. nih.gov This rapid and efficient protocol eliminates the need for long reaction times often associated with traditional methods. nih.govorganic-chemistry.org
Derivatization and Functionalization Strategies of the 2 Pyridin 2 Yl Piperazine Scaffold
Chemical Modification at the Piperazine (B1678402) Nitrogen Atoms
The secondary amine groups of the piperazine ring are primary sites for chemical modification. Their nucleophilicity allows for straightforward reactions to introduce a vast range of substituents, thereby modulating the molecule's properties.
N-alkylation and N-acylation are fundamental reactions for modifying the piperazine core. mdpi.comorganic-chemistry.org N-alkylation introduces alkyl groups onto one or both nitrogen atoms. To achieve mono-alkylation, chemists often employ a large excess of piperazine relative to the alkylating agent or use a protecting group strategy, such as with Boc-piperazine, to ensure only one nitrogen reacts. researchgate.net For instance, 1-(2-hydroxyethyl)piperazine can act as a nucleophile in reactions with electrophiles like epibromohydrin (B142927) to yield N-alkylated products. nih.gov
N-acylation involves the reaction of the piperazine nitrogen with acylating agents like acid chlorides or anhydrides. This reaction is commonly used to introduce amide functionalities. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been acylated with various substituted 2-chloro-N-arylacetamides or 2-bromo-N-arylpropanamides in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile. nih.gov This approach leads to the formation of a diverse library of amide derivatives. nih.govresearchgate.net An illustrative example is the synthesis of 2-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)acetamide, an important synthetic intermediate. nih.gov
Table 1: Examples of N-Acylation Reactions on Pyridinyl-piperazine Derivatives
| Starting Piperazine | Acylating Agent | Product | Application Area | Reference |
| 1-(3-nitropyridin-2-yl)piperazine | 2-Chloro-N-(4-fluorophenyl)acetamide | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide | Urease Inhibition | nih.gov |
| 1-(3-nitropyridin-2-yl)piperazine | 2-Bromo-N-(p-tolyl)propanamide | N-(p-tolyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | Urease Inhibition | nih.gov |
| 1-(pyrimidin-2-yl)piperazine | Chloroacetyl chloride followed by reaction with carbodithioate salts | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates | MAO Inhibition | researchgate.net |
Introduction of Diverse Substituents for Scaffold Diversification
The primary goal of modifying the piperazine nitrogens is often scaffold diversification to create libraries of compounds for screening. By systematically varying the substituents, researchers can perform structure-activity relationship (SAR) studies. For example, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives was synthesized to explore their potential as monoamine oxidase (MAO) inhibitors. researchgate.net Similarly, extensive derivatization of the 1-(3-nitropyridin-2-yl)piperazine core with different N-arylacetamides and N-arylpropanamides allowed for the identification of potent urease inhibitors. nih.gov These studies demonstrate how modifying the piperazine nitrogen with diverse functional groups, including substituted phenyl rings, alkyl chains, and other heterocyclic moieties, is a key strategy for drug discovery. mdpi.comnih.gov
Functionalization of the Pyridine (B92270) Moiety
While the piperazine ring is readily functionalized, the pyridine moiety offers additional opportunities for structural modification, which can be critical for fine-tuning electronic and steric properties.
The formation of the 2-pyridin-2-yl-piperazine scaffold itself is often achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a piperazine derivative attacks an electron-deficient pyridine ring that has a suitable leaving group (e.g., a halogen) at the 2-position. youtube.com The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. nih.gov For instance, the reaction between 2-chloro-3-nitropyridine (B167233) and piperazine proceeds efficiently because the nitro group at the 3-position makes the carbon at the 2-position highly electrophilic, facilitating the substitution by the piperazine nitrogen. nih.gov Theoretical and experimental studies show that SNAr reactions on pyridine rings preferentially occur at the 2- and 4-positions, as the negative charge in the reaction intermediate can be delocalized onto the electronegative ring nitrogen, leading to greater stabilization. quora.comstackexchange.com
Modern synthetic chemistry offers powerful tools for functionalizing pyridine rings through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting a halo-pyridine with a boronic acid in the presence of a palladium catalyst. nih.gov While the presence of nitrogen-rich heterocycles can sometimes inhibit the catalyst, optimized protocols have been developed to successfully couple these substrates. nih.govnih.gov For example, 2-halopyridines are excellent electrophilic partners in these reactions. nih.gov This allows for the introduction of a wide variety of aryl or heteroaryl groups onto the pyridine ring of the 2-pyridin-2-yl-piperazine scaffold, further expanding the accessible chemical space. nih.gov
Table 2: General Scheme for Suzuki-Miyaura Cross-Coupling on a Pyridine Ring
| Halopyridine Substrate | Coupling Partner | Catalyst/Base System | Product | Reference |
| 2-Bromo-pyridine derivative | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-pyridine derivative | nih.gov |
| 3-Chloroindazole (N-H unprotected) | Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 3-Phenylindazole | nih.gov |
Derivatization for Analytical and Research Applications
Beyond creating molecules for biological screening, the 2-pyridin-2-yl-piperazine scaffold can be specifically derivatized for use as a tool in analytical chemistry and research.
One significant application is in proteomics. Piperazine-based derivatives, including 1-(2-pyridyl)piperazine (B128488) (abbreviated as 2-PP), are used as derivatizing agents to improve the detection of peptides in mass spectrometry. nih.gov The carboxyl groups of peptides are coupled with 2-PP using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govresearchgate.net This derivatization enhances the ionization efficiency of the peptides, leading to stronger signals in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and facilitating the identification of low-abundance proteins. researchgate.net
Furthermore, derivatization is employed to create tracers for medical imaging. The related compound, 2-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)acetamide, serves as a crucial precursor in the synthesis of radiolabeled ligands such as ¹⁸F-MPPF. nih.gov These radiotracers are used in Positron Emission Tomography (PET) to image specific targets in the brain, such as serotonin (B10506) receptors, providing invaluable tools for neuroscience research. nih.gov For quantitative analysis via HPLC, piperazine-containing compounds that lack a strong UV chromophore can be derivatized with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active product, enabling detection at very low concentrations. jocpr.com
Derivatization for Spectroscopic Analysis Enhancements
The chemical structure of 2-Pyridin-2-yl-piperazine can be modified to improve its response in various spectroscopic techniques, thereby increasing the sensitivity and reliability of its detection and quantification. A significant area of application for this derivatization is in the field of proteomics, specifically in enhancing the analysis of peptides and proteins by mass spectrometry.
One prominent strategy involves the derivatization of the carboxyl groups of peptides with 2-Pyridin-2-yl-piperazine, which is also referred to as 1-(2-pyridyl)piperazine (2-PP) in some literature. sigmaaldrich.comnih.gov This process introduces a basic pyridyl group into the peptide structure, which significantly improves the ionization efficiency of the derivatized peptides in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.gov The derivatization reaction is typically carried out using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt), with trifluoroacetic acid (TFA) acting as an activator. sigmaaldrich.comnih.gov
Research has demonstrated that this derivatization preferably enhances the detection of peptides with low molecular weight and high isoelectric point (pI) values. nih.govresearchgate.net For instance, when analyzing tryptic digests of proteins like α-transferrin and bovine serum albumin (BSA), the peptides derivatized with 2-Pyridin-2-yl-piperazine showed markedly improved ionization efficiency. nih.govresearchgate.net This enhancement has practical applications in comprehensive proteome analysis, enabling the confident identification of proteins from complex biological samples, such as rat brain protein fractions. sigmaaldrich.comnih.gov The derivatization yields for this method have been reported to be high, often exceeding 94% for synthetic peptides. nih.govresearchgate.net
| Derivatization Reagent | Target Analyte | Spectroscopic Technique | Observed Enhancement |
| 2-Pyridin-2-yl-piperazine (2-PP) | Peptides (carboxyl groups) | MALDI-MS | Improved ionization efficiency, enhanced detection of low molecular weight and high pI peptides. nih.govresearchgate.net |
| 1-(2-pyrimidyl)piperazine (2-PMP) | Peptides (carboxyl groups) | MALDI-MS | Similar to 2-PP, with significantly improved ionization efficiency. nih.govresearchgate.net |
Strategies for Biomolecule Conjugation in Research
The functionalization of the 2-Pyridin-2-yl-piperazine scaffold is a key strategy for its conjugation to biomolecules, thereby creating valuable tools for biomedical research. The principles of this conjugation often overlap with the derivatization techniques used for spectroscopic enhancement, as the goal is to covalently link the piperazine-containing molecule to a biological target.
The most common approach for conjugating 2-Pyridin-2-yl-piperazine to biomolecules, such as peptides and proteins, involves targeting reactive functional groups on the biomolecule. The secondary amine in the piperazine ring of 2-Pyridin-2-yl-piperazine is a nucleophile that can be reacted with various electrophilic groups. However, a more targeted and widely used strategy involves the derivatization of the biomolecule's carboxyl groups to form a stable amide bond with the piperazine moiety.
This is exemplified by the conjugation of 2-Pyridin-2-yl-piperazine to the C-terminal carboxyl group or the acidic side chains (aspartic and glutamic acid residues) of peptides. sigmaaldrich.com The reaction scheme employs carbodiimide (B86325) chemistry, where a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) activates the carboxyl group of the peptide, making it susceptible to nucleophilic attack by the nitrogen atom of the 2-Pyridin-2-yl-piperazine. sigmaaldrich.comnih.gov The addition of 1-hydroxy-7-azabenzotriazole (HOAt) further enhances the efficiency and reduces side reactions during the coupling process. sigmaaldrich.comnih.gov
This conjugation strategy effectively tags the biomolecule with the 2-Pyridin-2-yl-piperazine moiety. The resulting bioconjugate can then be used in various research applications. For example, the introduction of the pyridyl group can serve as a handle for further modifications, act as a metal-chelating site, or, as discussed previously, enhance the detectability of the biomolecule in mass spectrometric analyses, which is crucial for proteomics and metabolomics studies. nih.gov
| Coupling Reagents | Biomolecule Functional Group | Resulting Linkage | Application in Research |
| EDC, HOAt | Carboxyl groups on peptides | Amide bond | Highly sensitive determination of peptides in proteome analysis. sigmaaldrich.comnih.gov |
Molecular Design and Structure Activity Relationship Sar Studies Centered on 2 Pyridin 2 Yl Piperazine Derivatives
Rational Design Principles for Piperazine-Containing Ligands
The rational design of piperazine-containing ligands is a cornerstone of modern drug discovery, leveraging the unique physicochemical characteristics of the piperazine (B1678402) moiety. researchgate.net This heterocyclic scaffold is prized for its straightforward modificability, appropriate alkalinity, water solubility, and its ability to form hydrogen bonds, all of which are critical for effective drug-receptor interactions. researchgate.net A common design strategy for long-chain arylpiperazines follows the general formula: Ar–piperazine–linker–terminal fragment. acs.org Researchers can systematically modify each of these three components to develop compounds with either high selectivity for a single biological target or a multi-target profile. acs.org
This principle is evident in the development of novel arylpiperazine derivatives. For instance, some designs have incorporated structural fragments known for specific properties, like antioxidant capabilities, onto the piperazine backbone while preserving the core features responsible for affinity at target receptors, such as a biphenyl-like system linked to the piperazine ring. nih.gov In other cases, the design is based on the structures of known bioactive compounds. For example, new phenylpiperazine derivatives have been rationally designed by integrating the phenylpiperazine moiety into a 1,2-benzothiazine scaffold, drawing inspiration from the structures of established topoisomerase II inhibitors. nih.gov
Scaffold optimization and the development of pharmacophore models are crucial for enhancing the potency and selectivity of piperazine-based ligands. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For ligands targeting the serotonin (B10506) 5-HT₇ receptor, long-chain arylpiperazines (LCAPs) are a prevalent scaffold, and specific pharmacophore models have been proposed for this class of compounds. nih.gov
The phenylpiperazine scaffold is widely regarded as a primary recognition element for aminergic G-protein coupled receptors (GPCRs), as it effectively targets the neurotransmitter binding site. scite.ai The development of pharmacophore models often builds upon classical structure-activity relationship (SAR) data. A well-known example is the pharmacophore model for sigma-1 (σ₁) receptor ligands, which consists of a central basic core, often the piperazine nitrogen, flanked by two hydrophobic binding pockets. nih.gov The design of new piperazine compounds frequently aims to optimally fit this arrangement of features. nih.gov
| Receptor Target | Key Pharmacophoric Features | Source |
|---|---|---|
| Serotonin 5-HT₇ Receptor | Common features include a long-chain arylpiperazine (LCAP) scaffold. | nih.gov |
| Sigma-1 (σ₁) Receptor | A central basic core (positive ionizable group) linking two hydrophobic pockets. | nih.gov |
| Histamine (B1213489) H₃ / Sigma-1 (σ₁) Receptors | A basic tertiary amine, a linker chain, a central core, and a diverse terminal region. | nih.gov |
| Serotonin Transporter (SERT) | Specific models have been proposed based on the binding of piperazine-based ligands. | researchgate.net |
The molecular recognition of a ligand by its receptor is highly sensitive to the nature and position of its substituents. In the design of 2-pyridin-2-yl-piperazine derivatives, the strategic addition of different chemical groups is a key method for modulating activity. The introduction of electron-donating groups (like -CH₃ or -OCH₃) or electron-withdrawing groups (like -Cl or -F) onto the aromatic rings of the molecule can significantly alter its lipophilicity. nih.gov This, in turn, affects the compound's ability to cross cellular membranes and interact with intracellular targets like DNA. nih.gov
Comparative Structural Analysis with Analogues and Homologues
To understand the specific contribution of the 2-pyridin-2-yl-piperazine structure to its activity, researchers often conduct comparative analyses with closely related molecules (analogues and homologues). These studies involve systematically replacing parts of the molecule, such as the piperazine core or altering the position of the pyridine (B92270) nitrogen, to elucidate which structural features are essential for a desired biological effect.
A frequent comparison in medicinal chemistry is the substitution of a piperazine ring with a piperidine (B6355638) ring. While structurally similar, the presence of the second nitrogen atom in piperazine significantly alters the molecule's electronic properties, hydrogen bonding capacity, and conformational preferences.
In a study of dual-target ligands for the histamine H₃ and sigma-1 (σ₁) receptors, the piperidine core was identified as a crucial element for high affinity at the σ₁ receptor. nih.govacs.org A direct comparison was made between two compounds that differed only by this core structure: one with a 4-(pyridin-4-yl)piperazine moiety and one with a 4-(pyridin-4-yl)piperidine moiety. The results were striking: while the affinity for the H₃ receptor remained comparable, the affinity for the σ₁ receptor was drastically reduced in the piperazine-containing compound compared to its piperidine counterpart. nih.govacs.org This profound difference in molecular recognition was hypothesized to stem from changes in the protonation state of the ligand at physiological pH, a direct consequence of the differing basicity of the two heterocyclic cores. nih.gov Conversely, in other molecular contexts, replacing the piperazine ring with different heterocycles like morpholine (B109124) or pyrrolidine (B122466) has been shown to cause a significant drop in activity, underscoring the privileged nature of the piperazine scaffold for certain targets. nih.gov
| Compound | Core Structure | Histamine H₃R Affinity (Kᵢ) | Sigma-1 (σ₁)R Affinity (Kᵢ) | Source |
|---|---|---|---|---|
| Analogue 1 | Piperazine | 3.17 nM | 1531 nM | nih.gov |
| Analogue 2 | Piperidine | 7.70 nM | 3.64 nM | nih.gov |
Positional isomerism—changing the point of attachment of a substituent on a ring—can have profound effects on a molecule's properties and activity. For a pyridinyl-piperazine compound, the pyridine ring can be attached via its 2, 3, or 4-position, yielding 1-(pyridin-2-yl)piperazine, 1-(pyridin-3-yl)piperazine, and 1-(pyridin-4-yl)piperazine, respectively.
Research on other classes of molecules has shown that such positional changes significantly impact electronic and photophysical properties. nih.gov For example, altering the connection point of a pyridine ring in certain luminogens from the meta- to the ortho- or para-position causes a distinct shift in light absorption and fluorescence. nih.gov The para-substituted isomer, in that case, demonstrated the strongest electron-accepting character, highlighting how isomerism directly modulates molecular electronics. nih.gov In drug development, this is a critical consideration. An analysis of pharmaceuticals approved between 2013 and 2023 showed a clear preference for substitution at the 2-position of the pyridine ring. nih.gov This trend suggests that the 2-pyridinyl arrangement often provides an optimal geometry and electronic profile for interacting with biological targets. nih.gov Furthermore, positional isomerism has significant implications for chemical analysis, as isomers with identical molecular weights can often be distinguished by their different fragmentation patterns in mass spectrometry and their separation in chromatography. researchgate.net
Computational Approaches in Ligand Design and Optimization
Computational chemistry has become an indispensable tool in the design and optimization of ligands like 2-pyridin-2-yl-piperazine derivatives. These methods allow researchers to predict how a molecule will bind to its target protein, saving significant time and resources compared to traditional synthesis and screening. cmu.edu
Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov Studies on piperazine derivatives have used docking to identify crucial amino acid interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the observed binding affinities. nih.govnih.gov For example, docking studies revealed that the piperazine moiety of certain ligands forms a strong charged-assisted hydrogen bond with a highly conserved aspartate residue in the binding site of several serotonin and dopamine (B1211576) receptors. nih.gov
Beyond static docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of the interacting partners. nih.govnih.gov Another powerful computational tool is three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, such as Comparative Molecular Field Analysis (CoMFA). researchgate.netresearchgate.net 3D-QSAR models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. researchgate.net These models can then be used to predict the activity of newly designed, unsynthesized compounds, guiding chemists to prioritize the most promising candidates for synthesis. researchgate.net
| Computational Method | Application | Research Focus | Source |
|---|---|---|---|
| Molecular Docking | Predict binding modes and identify key interactions. | Antimicrobial agents, PARP-1 inhibitors, Serotonin/Dopamine ligands. | nih.govnih.govnih.govtandfonline.com |
| Molecular Dynamics (MD) | Analyze stability of ligand-receptor complexes. | Sigma-1 receptor ligands, PARP-1 inhibitors. | nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D molecular fields with biological activity to predict potency. | Antihistamines, Acetyl-CoA carboxylase inhibitors. | researchgate.netresearchgate.net |
Molecular Docking and Dynamics Simulations for Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. derpharmachemica.commdpi.com This technique is instrumental in structure-based drug design, allowing researchers to visualize and analyze the intermolecular interactions that stabilize the ligand-receptor complex. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes. nih.govnih.gov
In the study of pyridin-piperazine derivatives, these simulations are crucial for predicting binding affinity and understanding the structural basis of activity at various biological targets. For instance, docking studies on a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives identified compounds with potent urease inhibitory activity. nih.gov The simulations revealed that the most active inhibitors formed favorable interactions within the urease active site, with calculated binding energies significantly lower than that of the standard inhibitor, thiourea. nih.gov
Similarly, research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, including a pyridin-3-ylsulfonyl variant, used molecular docking to predict binding affinity to carbonic anhydrase IX (CAIX), a cancer-associated protein. nih.gov The results highlighted key hydrogen bond interactions with amino acid residues such as Gln92 and Thr200, which are critical for stabilizing the complex. nih.gov Subsequent MD simulations confirmed the stability of these ligand-receptor complexes. nih.gov
Studies on other pyridyl-piperazine hybrids have also demonstrated the utility of these methods. For example, docking of piperazine-chalcone derivatives into the ATP-binding site of the VEGFR-2 kinase helped to rationalize their observed enzyme inhibitory activity. tandfonline.com Furthermore, investigations into piperazine derivatives as sigma-1 (σ1) receptor ligands showed that the protonation state of the piperazine ring, influenced by the pyridine substituent, is a critical determinant of binding affinity. nih.gov MD simulations were used to confirm the stability of the docked poses within a membrane-bilayer environment, providing a comprehensive model of the ligand-receptor interaction. nih.gov
These computational approaches allow for the rational design of new derivatives by predicting how changes in the chemical structure—such as the addition of substituents or alteration of the core scaffold—will affect binding to the target receptor.
Interactive Table 1: Molecular Docking and Dynamics Simulation Findings for Pyridin-Piperazine Derivatives
| Derivative Class | Target | Key Findings | Software/Method | Reference |
| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Potent inhibitors showed binding energies of -8.0 to -8.1 kcal/mol, interacting with the enzyme's active site. | In silico analysis | nih.gov |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Best binding affinity was -8.61 kcal/mol; key H-bonds with Arg6, Gln92, Thr200. MD simulations confirmed complex stability. | Molecular Docking, MD Simulation | nih.gov |
| Piperazine-chalcone hybrids | VEGFR-2 Kinase | Derivatives docked into the ATP-binding site, rationalizing inhibitory activity (IC50 values 0.57 µM to 1.48 µM). | MOE 2015.10 | tandfonline.com |
| 4-(pyridin-4-yl)piperazin-1-yl derivatives | Sigma-1 (σ1) Receptor | Piperidine core showed higher affinity than piperazine core due to differences in protonation state at physiological pH. MD simulations confirmed stability. | Desmond (MD), Homology Modeling | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling in Derivative Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. capes.gov.br By identifying key physicochemical properties, steric, electronic, or hydrophobic features that correlate with activity, QSAR models can predict the activity of newly designed, unsynthesized molecules. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com
In the context of pyridin-piperazine research, 3D-QSAR studies have been particularly insightful. For example, extensive 3D-QSAR studies were conducted on a large set of 3-pyridyl ether derivatives, which are structurally related to the 2-pyridin-2-yl-piperazine class, targeting the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed statistically significant models that related the molecular structures of the ligands to their binding affinities. researchgate.net
The CoMFA model, for instance, yielded a high non-cross-validated correlation coefficient (r²) of 0.862 and a cross-validated coefficient (q²) of 0.605, indicating strong predictive power. researchgate.net These models generate contour maps that visualize regions around the molecule where modifications are likely to increase or decrease activity. For example, the models might indicate that adding a bulky group in one region or an electronegative group in another would be beneficial for binding.
While specific QSAR studies on 2-pyridin-2-yl-piperazine dihydrochloride (B599025) itself are not widely published, the methodologies applied to structurally similar compounds are directly applicable. For instance, QSAR analyses performed on 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity successfully correlated structural features with therapeutic indices. capes.gov.br These studies underscore the power of QSAR to guide the optimization of the pyridin-piperazine scaffold for various therapeutic targets by establishing a clear link between chemical structure and biological function.
Interactive Table 2: Representative QSAR Model Statistics for Pyridin-Piperazine Type Derivatives
| Derivative Class | Target/Activity | QSAR Model | q² (Cross-Validated) | r² (Non-Cross-Validated) | Reference |
| 3-Pyridyl ether analogues | α4β2 nAChR Binding Affinity | CoMFA | 0.605 | 0.862 | researchgate.net |
| 3-Pyridyl ether analogues | α4β2 nAChR Binding Affinity | CoMSIA | Data not specified | Data not specified | researchgate.net |
| 1-(2-pyrimidinyl)piperazine derivatives | Hypnotic Activity | Classical QSAR | Data not specified | Data not specified | capes.gov.br |
Mechanistic and Molecular Interaction Studies of 2 Pyridin 2 Yl Piperazine Derivatives
Investigation of Receptor Binding Mechanisms
The therapeutic potential and pharmacological profile of 2-pyridin-2-yl-piperazine derivatives are intrinsically linked to their interactions with a variety of neurotransmitter receptors. These interactions are governed by the specific structural features of the molecules, including the nature of the aryl group, the length and composition of the linker chain, and substitutions on the piperazine (B1678402) ring. nih.gov Research has demonstrated that even minor modifications to the piperazine scaffold can significantly alter a compound's binding affinity and selectivity for different receptor subtypes. ijrrjournal.com
Derivatives of arylpiperazine are recognized for their significant interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govnih.gov While simple arylpiperazines often show moderate selectivity for 5-HT1B sites, substitution at the N4-position of the piperazine ring can substantially increase affinity for 5-HT1A receptors. nih.gov
Studies on a series of 1-arylpiperazines revealed that derivatives with a phenyl, 2-methoxyphenyl, or 1-naphthyl group, and a 4-substituent like a phthalimido or benzamido group separated by a four-methylene unit linker, exhibit high affinity for 5-HT1A sites. nih.gov Notably, the compound 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine demonstrated a Kᵢ value of 0.6 nM, indicating a higher affinity for 5-HT1A sites than serotonin itself. nih.gov In the search for multi-target ligands, compounds incorporating a 1-(2-pyrimidinyl)piperazine moiety have been investigated. 1-(2-Pyrimidinyl)piperazine (1-PP) itself acts as a partial agonist at the 5-HT1A receptor with a Kᵢ value of 414 nM. wikipedia.org Furthermore, research into piperazine-pyridazinone analogues has shown that several compounds in this class exhibit very good to moderate affinity for the 5-HT1A receptor subtype, with binding affinities in the nanomolar range. nih.gov
The terminal fragment of these long-chain arylpiperazine derivatives also plays a crucial role in determining their functional activity at the 5-HT1A receptor. acs.org For example, while the 2-methoxyphenyl piperazine derivative WAY-100635 acts as a 5-HT1A receptor antagonist, other derivatives with different terminal fragments behave as agonists. acs.org In studies of indazole and piperazine-based compounds, replacing a phenyl ring with a pyridin-2-yl group was shown to maintain moderate activity at the 5-HT2A receptor. nih.gov
Table 1: Serotonin Receptor Binding Affinities of Piperazine Derivatives This is an interactive table. Select headers to sort.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source |
|---|---|---|---|
| 1-(2-Pyrimidinyl)piperazine (1-PP) | 5-HT1A | 414 | wikipedia.org |
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 | nih.gov |
| D2AAK3 | 5-HT1A | 25 | nih.gov |
| D2AAK3 | 5-HT2A | 14 | nih.gov |
| Compound 5 | 5-HT2A | 21 | nih.gov |
Piperazine derivatives are a well-established class of H1-receptor antagonists used in the treatment of allergic conditions. drugbank.comrxlist.com Hydroxyzine, a notable member of this class, functions as an inverse agonist at the histamine (B1213489) H1-receptor, which leads to the inhibition of histamine release and prevents smooth muscle contraction. rxlist.com Its principal human metabolite, cetirizine, is also a selective H1 histamine receptor antagonist. ijrrjournal.com Structural modifications of serotonergic agents have led to the development of novel piperazine derivatives with good H1-antagonist activity. nih.gov
In addition to H1 antagonism, research has explored the potential for dual-acting ligands that also target H2 and H3 receptors. H2 antagonists work by blocking histamine-induced gastric acid secretion. drugs.com Efforts to create pharmacological hybrids have involved synthesizing cyanoguanidine derivatives that link mepyramine-type H1 antagonist structures with moieties characteristic of H2 antagonists like roxatidine (B1205453) or tiotidine. mdpi.com
More recent research has focused on the dual antagonism of histamine H3 and sigma-1 receptors. The histamine H3 receptor is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system, where it modulates the release of various neurotransmitters. nih.gov In a series of compounds designed as dual H3/sigma-1 receptor ligands, a piperazine derivative (compound 16) was found to lack activity at the H3 receptor, a trait attributed to the pyrazine-2-yl group in its structure. nih.govacs.org However, many of the piperidine-based analogues in the same series showed high affinity for H3 receptors, with Kᵢ values often below 100 nM. nih.govacs.org This highlights the critical role of the core ring structure (piperazine vs. piperidine) in determining H3 receptor affinity. nih.gov
Sigma (σ) receptors, divided into σ₁ and σ₂ subtypes, are a distinct class of proteins that have emerged as important therapeutic targets. nih.gov The σ₁ receptor, in particular, is a chaperone protein that modulates various neurotransmitter systems. nih.gov Many histamine H3 receptor antagonists have been found to possess a high affinity for sigma receptors, prompting investigations into dual-acting compounds. nih.govacs.org
Studies comparing piperazine and piperidine (B6355638) derivatives have revealed significant differences in their affinity for sigma receptors. Derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core consistently show much lower affinity for the σ₁ receptor than their counterparts with a piperidine core. nih.gov For instance, when comparing two compounds differing only in this core structure, the piperazine-containing compound (compound 4) had a σ₁R Kᵢ of 1531 nM, whereas the piperidine-containing compound (compound 5) had a Kᵢ of 3.64 nM. nih.gov This dramatic difference is attributed to changes in the protonation state of the molecule at physiological pH. nih.gov
Despite the generally lower affinity of piperazine derivatives for the σ₁ receptor, some show significant activity at both sigma receptor subtypes. nih.govacs.org A piperazine derivative (compound 16 in a specific study) was found to be highly active at both sigma receptors, with a σ₁R Kᵢ of 7.6 nM and a σ₂R Kᵢ of 27 nM, even though it lacked H3 receptor activity. nih.govacs.org The development of selective radioligands like [¹²⁵I]RHM-4, which has a high affinity and selectivity for the σ₂R/TMEM97 protein, is aiding in the characterization of new sigma receptor ligands. upenn.edu
Table 2: Sigma Receptor Binding Affinities of Piperazine vs. Piperidine Derivatives This is an interactive table. Select headers to sort.
| Compound ID | Core Structure | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source |
|---|---|---|---|---|
| Compound 4 | Piperazine | hH3R | 3.17 | nih.gov |
| Compound 4 | Piperazine | σ₁R | 1531 | nih.gov |
| Compound 4 | Piperazine | σ₂R | 101 | nih.gov |
| Compound 5 | Piperidine | hH3R | 7.70 | nih.gov |
| Compound 5 | Piperidine | σ₁R | 3.64 | nih.gov |
| Compound 5 | Piperidine | σ₂R | 22.4 | nih.gov |
| Compound 16 | Piperazine | σ₁R | 7.6 | nih.govacs.org |
| Compound 16 | Piperazine | σ₂R | 27 | nih.govacs.org |
The interaction of 2-pyridin-2-yl-piperazine derivatives extends beyond serotonin and histamine systems to include adrenergic and dopamine (B1211576) receptors. A series of 1-(2-pyridinyl)piperazine derivatives were synthesized and evaluated for their activity as α₂-adrenoceptor antagonists. nih.gov One derivative, 1-(3-fluoro-2-pyridinyl)piperazine, proved to be a potent and selective α₂-adrenoceptor antagonist, showing higher potency than reference standards like yohimbine (B192690) in certain assays. nih.govwikipedia.org Similarly, 1-(2-pyrimidinyl)piperazine is known to be a potent antagonist of the α₂-adrenergic receptor, with Kᵢ values ranging from 7.3 to 40 nM, while having negligible affinity for α₁-adrenergic receptors. wikipedia.org
In the realm of dopamine receptors, which are crucial targets for antipsychotic medications, certain piperazine derivatives have shown dual binding capabilities. Research on 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones, which are structurally related to the atypical antipsychotic bifeprunox, has demonstrated dual D2 and 5-HT1A receptor binding affinities. nih.gov In a separate study of multi-target ligands for schizophrenia, 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives generally showed lower affinity for D2 receptors compared to reference compounds. acs.org However, some derivatives did display D2 receptor affinity with Kᵢ values under 100 nM. acs.org
Enzyme Inhibition and Allosteric Modulation Studies
Beyond receptor-mediated signaling, piperazine derivatives have been investigated for their ability to modulate enzyme activity, which presents an alternative mechanism for therapeutic intervention.
Tissue transglutaminase (TG2) is a multifunctional enzyme that catalyzes the cross-linking of proteins and also functions as a G-protein in signal transduction. nih.govzedira.com Dysregulation of TG2 has been linked to various diseases, making it an attractive target for inhibitors. nih.gov Several research groups have focused on developing small molecule irreversible inhibitors that target the catalytic cysteine residue of TG2. nih.gov
A number of these inhibitors are built upon a piperazine scaffold. nih.gov A recent study synthesized a series of inhibitors with varied diamino linkers to understand the structural requirements of the piperazine core for optimal positioning of the inhibitor's reactive acrylamide (B121943) "warhead." nih.gov Kinetic analysis of these piperazine-based inhibitors provided key parameters such as kᵢₙₐ꜀ₜ and Kᵢ. The research revealed that introducing a methyl group to the piperazine core can enhance the inhibitor's efficiency, demonstrating that modifications to this central scaffold are crucial for potent enzyme inhibition. nih.gov
Kinase Inhibition Profiles and Selectivity
Derivatives of the 2-pyridin-2-yl-piperazine core have been investigated for their inhibitory activity against several key protein kinases implicated in cancer and other diseases. The focus has been on achieving both high potency and selectivity to minimize off-target effects.
One area of significant interest is the dual inhibition of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), both of which are crucial drivers in certain types of leukemia. nih.govnih.gov A series of 4-piperazinyl-2-aminopyrimidine derivatives, which incorporate the 2-yl-piperazine moiety, have been developed and evaluated. By assembling the pharmacophores of known inhibitors, researchers have created compounds with potent, balanced activity against both kinases. For instance, compound 14j from one study demonstrated IC₅₀ values of 27 nM for JAK2 and 30 nM for FLT3. nih.gov Further optimization led to the discovery of compound 11r , which exhibited even greater potency with IC₅₀ values of 2.01 nM for JAK2 and 0.51 nM for FLT3. nih.gov Notably, this compound also showed significant selectivity over other kinases, such as JAK3, with an IC₅₀ of 104.40 nM, resulting in a selectivity ratio of over 50-fold for JAK2 versus JAK3. nih.gov
Another important target is the Tie-2 receptor tyrosine kinase, which plays a critical role in angiogenesis. A lead optimization program starting from a pyridinyl pyrimidine (B1678525) core led to the development of a potent and selective pyridinyl triazine-based inhibitor. This optimization resulted in a compound that exhibited greater than 30-fold selectivity for Tie-2 over a panel of other kinases. nih.gov
Furthermore, derivatives incorporating a pyridin-2-yl urea (B33335) structure have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascades. One such inhibitor, compound 2 , displayed a remarkable IC₅₀ of 1.55 ± 0.27 nM against ASK1. mdpi.com
The phosphoinositide 3-kinase (PI3K)/mTOR pathway is another critical signaling cascade often dysregulated in cancer. A potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, PQR309 , features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure. This compound demonstrated a Kᵢ for PI3Kα of 17 nM and also targeted mutated forms of the catalytic PI3Kα subunit. acs.org
Below is an interactive data table summarizing the kinase inhibition profiles of selected 2-pyridin-2-yl-piperazine derivatives.
| Compound | Target Kinase(s) | IC₅₀ / Kᵢ (nM) | Selectivity Highlights |
| 14j | JAK2 / FLT3 | 27 / 30 | Balanced dual inhibitor |
| 11r | JAK2 / FLT3 | 2.01 / 0.51 | >50-fold selective for JAK2 over JAK3 |
| Pyridinyl triazine 63 | Tie-2 | - | >30-fold selective over a panel of kinases |
| Compound 2 (pyridin-2-yl urea) | ASK1 | 1.55 | Potent ASK1 inhibitor |
| PQR309 | PI3Kα / mTOR | Kᵢ: 17 (PI3Kα) | Targets wild-type and mutant PI3Kα |
Elucidation of Molecular Pathways and Signaling Cascades
The inhibitory action of 2-pyridin-2-yl-piperazine derivatives on their respective kinase targets leads to the modulation of critical cellular signaling pathways, ultimately affecting cell fate.
The dual inhibition of JAK2 and FLT3 by 4-piperazinyl-2-aminopyrimidine derivatives has profound effects on cancer cells. Compound 14j , for example, was shown to strongly induce apoptosis (programmed cell death) and cause cell cycle arrest in the G₁/S phase in HEL and MV4-11 cancer cell lines. nih.gov This indicates that by blocking the signaling from these two kinases, the compound effectively halts cell proliferation and triggers the cell's self-destruction mechanism.
The inhibition of the PI3K/mTOR pathway by compounds like PQR309 disrupts a central signaling hub that controls cell growth, proliferation, and survival. The PI3K enzyme phosphorylates phosphoinositides, leading to the activation of protein kinase B (PKB/Akt) and subsequently the mammalian target of rapamycin (B549165) (mTOR). acs.org By inhibiting both PI3K and mTOR, these derivatives can effectively shut down this entire pro-survival pathway. The interaction of these inhibitors often involves the formation of hydrogen bonds with key amino acid residues in the ATP-binding site of the kinase, such as the hinge region backbone NH of Val851 in PI3Kα. acs.org
Inhibitors of ASK1, such as the pyridin-2-yl urea derivatives, intervene in the MAPK signaling cascades. ASK1 is activated by various stress signals and, in turn, activates downstream kinases like p38 and JNK. The inhibition of ASK1 can therefore modulate cellular responses to stress, including inflammation and apoptosis. mdpi.com
The development of selective Tie-2 inhibitors, such as the pyridinyl triazine derivatives, is aimed at disrupting angiogenesis, the formation of new blood vessels, which is essential for tumor growth. By inhibiting Tie-2 phosphorylation, these compounds can block the signaling required for the maturation and stabilization of blood vessels within a tumor, thereby limiting its growth and potential for metastasis. nih.gov
Advanced Structural and Spectroscopic Characterization in Research of 2 Pyridin 2 Yl Piperazine Dihydrochloride
X-ray Crystallography for Solid-State Structure Elucidation
While specific crystallographic data for 2-Pyridin-2-yl-piperazine dihydrochloride (B599025) is not publicly available, studies on related compounds like piperazine (B1678402) dihydrochloride nih.gov and other functionalized piperazines nih.gov demonstrate the power of this technique. In a hypothetical crystal structure of 2-Pyridin-2-yl-piperazine dihydrochloride, it would be expected that both nitrogen atoms of the piperazine ring and the nitrogen of the pyridine (B92270) ring are protonated, forming ionic interactions with chloride ions. The analysis would confirm the chair conformation of the piperazine ring and the planarity of the pyridine ring.
Research on a monoclinic crystal of 1-(4-nitrobenzoyl)piperazine, for instance, determined its space group as C2/c with specific cell dimensions (a = 24.587 Å, b = 7.0726 Å, c = 14.171 Å), confirming the molecular geometry and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov Such detailed structural data is invaluable for understanding the molecule's physical properties and its potential interactions in a biological context.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. For 2-Pyridin-2-yl-piperazine, NMR confirms the connectivity of the pyridinyl and piperazine rings. nih.gov
In the ¹H NMR spectrum of the parent compound, 1-(2-Pyridyl)piperazine (B128488), distinct signals appear for the protons on the pyridine ring and the piperazine ring. chemicalbook.com The aromatic protons of the pyridine ring typically resonate in the downfield region (δ 6.5-8.2 ppm), while the methylene (B1212753) (CH₂) protons of the piperazine ring appear more upfield (δ 2.9-3.5 ppm). nih.govchemicalbook.com The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov Dynamic NMR studies on substituted piperazines have also been used to investigate conformational isomers and the energy barriers associated with processes like piperazine ring inversion and rotation around the amide bond in N-acyl derivatives. nih.gov This reveals the molecule's flexibility in solution, a key factor in its interaction with other molecules.
Table 1: Representative NMR Data for 1-(2-Pyridyl)piperazine (Parent Compound) Data obtained in CDCl₃ solution. Chemical shifts (δ) are given in ppm.
| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |
|---|---|---|---|
| Pyridine H | 8.18 | Pyridine C (C=N) | 163.1 |
| Pyridine H | 7.44 | Pyridine C | 148.5 |
| Pyridine H | 6.62 | Pyridine C | 142.2 |
| Pyridine H | 6.59 | Pyridine C | 128.2 |
| Piperazine CH₂ | 3.47 | Pyridine C | 124.0 |
| Piperazine CH₂ | 2.94 | Piperazine C | 49.0 |
| Piperazine NH | 1.90 | Piperazine C | 46.6 |
| Piperazine C | 46.0 | ||
| Piperazine C | 43.5 |
Source: nih.govchemicalbook.com
Note: In the dihydrochloride salt, protonation of the nitrogen atoms would lead to significant shifts in the signals of adjacent protons and carbons.
Mass Spectrometry (MS) Applications in Derivatization and Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org The molecular weight of 1-(2-Pyridyl)piperazine is 163.22 g/mol . nih.gov
A significant application of 1-(2-Pyridyl)piperazine is its use as a derivatizing agent in proteomic research. researchgate.netnih.gov The carboxyl groups of peptides can be reacted with 1-(2-pyridyl)piperazine (2-PP) using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). nih.gov This derivatization attaches the pyridylpiperazine moiety to the peptide, which significantly enhances the ionization efficiency of the peptide in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS. researchgate.netnih.gov This improved signal allows for the highly sensitive detection and identification of peptides, particularly those with low molecular weight and high isoelectric points. nih.gov
When analyzed by MS, the parent molecule undergoes fragmentation. The pattern of fragmentation is characteristic of the molecule's structure. For piperazine derivatives, common fragmentation pathways include the cleavage of the piperazine ring or the loss of substituents. researchgate.netraco.cat
Table 2: Potential Mass Spectrometry Fragments for 1-(2-Pyridyl)piperazine
| m/z Value | Possible Fragment Ion | Notes |
|---|---|---|
| 163 | [C₉H₁₃N₃]⁺ | Molecular Ion (M⁺) |
| 120 | [C₇H₈N₂]⁺ | Loss of a C₂H₅N fragment from the piperazine ring |
| 94 | [C₅H₆N₂]⁺ | Fragmentation of the piperazine ring |
| 78 | [C₅H₄N]⁺ | Pyridinyl cation |
Source: Based on general fragmentation patterns libretexts.orgresearchgate.net
Spectroscopic Analysis (UV-Vis, IR) in Research Contexts
Other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic structure and functional groups of 2-Pyridin-2-yl-piperazine.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum provides a "fingerprint" of the molecule's functional groups. nist.gov For 1-(2-Pyridyl)piperazine, the IR spectrum would show characteristic absorption bands for N-H stretching (from the secondary amine in the piperazine ring), C-H stretching (from both aromatic and aliphatic C-H bonds), C=N and C=C stretching (from the pyridine ring), and C-N stretching. chemicalbook.comresearchgate.net The IR spectrum of piperazine itself shows a characteristic N-H stretching peak around 3217 cm⁻¹, while pyridine shows aromatic ring vibrations around 1580 cm⁻¹. researchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy analyzes the electronic transitions within a molecule. Aromatic systems like the pyridine ring in 2-Pyridin-2-yl-piperazine exhibit characteristic absorption in the UV region. These absorptions are typically due to π → π* transitions. Studies on similar compounds, like 2,2'-dipyridyl, show strong absorption bands in the UV range, and these bands can shift upon coordination with a metal ion or changes in the chemical environment. researchgate.net The UV spectrum is useful for quantitative analysis and for studying interactions that affect the molecule's electronic system.
Table 3: Summary of Spectroscopic Data for 1-(2-Pyridyl)piperazine and Related Moieties
| Technique | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | N-H Stretch (Piperazine) | ~3220 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| Aliphatic C-H Stretch | ~2800-3000 cm⁻¹ | |
| C=C, C=N Stretch (Pyridine) | ~1430-1600 cm⁻¹ | |
| UV-Vis | π → π* Transition (Pyridine) | ~230-280 nm |
Emerging Research Directions and Potential Applications of 2 Pyridin 2 Yl Piperazine Dihydrochloride
Applications in Metallochemistry and Coordination Compounds
The nitrogen atoms within the 2-pyridin-2-yl-piperazine structure, specifically the pyridine (B92270) nitrogen and the two nitrogens of the piperazine (B1678402) ring, act as effective donor sites for metal ions. This characteristic has led to its use as a multidentate ligand in the formation of a variety of coordination compounds.
Ligands that incorporate both pyridine and amine donor groups are of significant interest for their application in metal-catalyzed oxidation reactions. nih.gov The 2-pyridin-2-yl-piperazine framework is a key example of such a ligand. Researchers have explored derivatives of this structure to create complexes with transition metals like manganese, iron, and copper to mimic biological oxidation processes. nih.gov These complexes are investigated for their catalytic activity in various transformations.
A notable area of research is the use of copper complexes derived from pyridine-diazacycloalkanes as catalysts for the aziridination of alkenes. nih.gov Aziridination is a critical chemical reaction for synthesizing three-membered nitrogen-containing rings, which are important building blocks in medicinal chemistry. The specific geometry and electronic properties endowed by the pyridinyl-piperazine ligand to the metal center are crucial for the efficiency and selectivity of these catalytic reactions. Further research has focused on synthesizing and structurally characterizing complexes with Group 12 metals (Zn, Cd, Hg) using a related tridentate ligand, (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine. nih.gov In these complexes, the piperazine nitrogen actively participates in coordination, leading to diverse and structurally interesting metal complexes. nih.gov
Table 1: Research on Metal Complexes with Pyridinyl-Piperazine Type Ligands
| Metal | Ligand Type | Research Focus | Structural Finding | Reference |
|---|---|---|---|---|
| Copper (Cu) | Pyridine-diazacycloalkanes | Catalyst for aziridination of alkenes | Facilitates the formation of aziridine (B145994) rings from alkenes | nih.gov |
| Zinc (Zn) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Structural diversity of coordination complexes | Forms complexes with trigonal bipyramidal/square pyramidal and distorted tetrahedral geometries | nih.gov |
| Cadmium (Cd) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Polymeric coordination complexes | Creates a polymeric structure with a distorted octahedral environment around the Cd(II) ion | nih.gov |
| Mercury (Hg) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Mononuclear coordination complexes | Results in a mononuclear complex with a square-pyramidal geometry | nih.gov |
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The predictable coordination geometry of pyridyl-containing ligands makes them excellent candidates for the rational design of MOFs. While research on 2-pyridin-2-yl-piperazine itself in MOFs is nascent, the principle has been demonstrated with structurally similar ligands. For instance, the use of 2-pyridyl oximes in combination with other organic linkers has successfully produced new coordination polymers and MOFs with metals like Zinc (II) and Copper (II). nih.gov One such study reported the first-ever MOF containing the ligand pyridine-2-amidoxime, which formed a 3-coordinate uninodal net structure. nih.gov This work underscores the potential of the pyridyl group in directing the assembly of complex, porous frameworks, suggesting a promising future research direction for 2-pyridin-2-yl-piperazine derivatives in the creation of novel MOFs with potential applications in gas storage, separation, and catalysis.
Role in Probe Development for Biological Systems
The 2-pyridin-2-yl-piperazine scaffold is a privileged structure in medicinal chemistry, and this has been leveraged for the development of chemical tools to study biological systems.
The development of effective countermeasures for radiation exposure is an ongoing area of research. In this context, novel piperazine derivatives are being investigated for their radioprotective properties. nih.gov Studies have identified specific derivatives that show an optimal balance between efficacy and safety in preclinical models. nih.gov This line of research, which explores the interaction of these compounds with biological systems under the influence of ionizing radiation, provides a foundation for their potential development as scaffolds for radiotracers. By labeling such molecules with a positron-emitting radionuclide, they could potentially be adapted for use in positron emission tomography (PET) imaging research to visualize and study the biological processes related to radiation damage and protection in living systems, strictly within a non-clinical research setting.
Derivatives of 2-pyridin-2-yl-piperazine are widely used as pharmacological tools to investigate the function and activity of various neurotransmitter receptors. By systematically modifying the core structure, researchers can create ligands with high affinity and selectivity for specific receptor subtypes.
For example, piperazine and piperidine (B6355638) derivatives have been developed as antagonists for the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors. nih.govacs.org These compounds serve as valuable tools for exploring the roles of these receptors in the central nervous system. nih.gov Comparing the receptor affinity of a piperazine-containing compound versus its piperidine analogue allows researchers to probe the structural requirements for receptor binding. acs.org Similarly, new series of N-arylpiperazine derivatives containing a pyridine or 2-pyridone moiety have been synthesized to probe α₁-adrenoceptors. nih.gov In vitro pharmacological studies confirmed that these compounds possess a high affinity for α₁-adrenoceptors and are selective over the α₂ subtype. nih.gov The most potent compounds from these studies are used to investigate the physiological effects of α₁-adrenoceptor antagonism. nih.gov
Table 2: Pyridinyl-Piperazine Derivatives as Receptor Probes
| Compound Type | Target Receptor | Finding | Research Application | Reference |
|---|---|---|---|---|
| Pyridinyl-piperazine derivative | Histamine H₃ (H₃R) & Sigma-1 (σ₁R) | Identified as high-affinity antagonists | Probing the role of H₃ and σ₁ receptors in CNS disorders | nih.govacs.org |
| N-arylpiperazine derivative of pyridine | α₁-adrenoceptors | Displayed high affinity and selectivity for α₁ over α₂ receptors | Used as pharmacological tools to study α₁-adrenoceptor function and antagonism | nih.gov |
| 1-(3-Fluoro-2-pyridinyl)piperazine | α₂-adrenergic receptor | Acts as a potent and selective α₂-adrenergic receptor antagonist | Tool for studying the physiological role of α₂-receptors | wikipedia.org |
Innovative Synthetic Reagent and Intermediate Utility in Advanced Synthesis
Beyond its direct applications, 2-pyridin-2-yl-piperazine dihydrochloride (B599025) is a valuable building block in synthetic organic and medicinal chemistry. Its structure features a reactive secondary amine on the piperazine ring, which provides a convenient handle for further chemical modification. This allows for the straightforward synthesis of a diverse library of molecules from a common intermediate.
The utility of this scaffold is demonstrated in the synthesis of novel urease inhibitors, where derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were created and evaluated. nih.gov The core structure served as the static motif, which was then diversified by attaching various N-phenylpropionamide and N-phenylisobutyramide groups. nih.gov This approach highlights the role of the pyridinyl-piperazine core as a versatile platform for generating new biologically active compounds. The commercial availability of various functionalized pyridinyl-piperazine building blocks, such as those with nitrile or tert-butyl carboxylate groups, further enhances its utility for chemists in constructing complex target molecules. ambeed.combldpharm.com
Future Perspectives in Chemical Biology Research
The future for 2-Pyridin-2-yl-piperazine dihydrochloride in chemical biology is promising, with several key areas of research emerging based on the activities of structurally related pyridinylpiperazine and piperazine derivatives. These areas leverage the compound's core structure as a "privileged scaffold" for designing novel chemical probes and therapeutic leads. nih.govtandfonline.com
Probe Development for Novel Biological Targets:
The 2-pyridylpiperazine framework is an excellent starting point for the development of chemical probes to investigate the function of various biological targets. By functionalizing the piperazine or pyridine rings, researchers can create a library of derivatives to screen against different proteins. This approach has been successful in identifying inhibitors for a range of targets. For instance, derivatives of the related 1-(2-pyrimidinyl)piperazine have been synthesized and shown to exhibit selective inhibitory activity against monoamine oxidase A (MAO-A), an important enzyme in the metabolism of neurotransmitters. nih.gov This suggests that this compound could serve as a foundational structure for developing probes for enzymes involved in neurological processes.
Table 1: Potential Biological Targets for Probes Derived from the 2-Pyridylpiperazine Scaffold
| Target Class | Specific Example | Potential Research Application | Supporting Evidence from Analogs |
| Enzymes | Monoamine Oxidase A (MAO-A) | Development of probes for neurodegenerative and psychiatric disorders. | Pyrimidinylpiperazine derivatives show selective MAO-A inhibition. nih.gov |
| Urease | Design of inhibitors to combat infections by urease-producing pathogens like Helicobacter pylori. | Pyridylpiperazine hybrids have demonstrated potent urease inhibition. nih.gov | |
| Ion Channels | Transient Receptor Potential Canonical 6 (TRPC6) | Investigation of pathways involved in neuroprotection and memory formation. | Piperazine derivatives have been shown to potentiate TRPC6 channels and may have therapeutic potential in Alzheimer's disease. nih.gov |
| Efflux Pumps | AcrAB-TolC in E. coli | Development of adjuvants to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria. | Pyridylpiperazines act as allosteric inhibitors of the AcrB component of this efflux pump. nih.govembopress.org |
Exploration in Neurodegenerative Disease Research:
The piperazine scaffold is present in numerous compounds investigated for neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Research has indicated that certain piperazine derivatives can act as agonists for the TRPC6 ion channel, which plays a role in the stability of dendritic spines and memory. nih.gov Specifically, these compounds have shown neuroprotective effects against amyloid toxicity in vitro and have been able to restore long-term potentiation in mouse models of Alzheimer's. nih.gov Given this precedent, this compound represents a valuable chemical entity for the design of new molecules targeting pathways implicated in neurodegeneration. Future research could focus on synthesizing derivatives of this compound to optimize TRPC6 agonism or to explore other relevant targets in Alzheimer's and related diseases.
Antimicrobial Drug Discovery:
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents and strategies. The pyridylpiperazine structure has emerged as a promising scaffold for developing efflux pump inhibitors (EPIs). nih.govembopress.orgnih.gov In Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, resistance-nodulation-division (RND) efflux pumps are major contributors to multidrug resistance. nih.govnih.gov Pyridylpiperazines have been identified as a class of EPIs that can inhibit these pumps, thereby restoring the activity of conventional antibiotics. nih.govnih.gov The mechanism of action is believed to be allosteric inhibition of the AcrB protein, a key component of the AcrAB-TolC efflux pump. nih.govembopress.org The potential of this compound as a backbone for novel EPIs warrants further investigation, with the aim of developing adjuvants that can be co-administered with existing antibiotics to combat resistant infections. Furthermore, various piperazine derivatives have been synthesized and have demonstrated inherent antibacterial and antifungal activities. acgpubs.orgresearchgate.net
Table 2: Investigated Pharmacological Activities of Structurally Related Piperazine Derivatives
| Pharmacological Activity | Organism/System Studied | Key Findings | Reference |
| Monoamine Oxidase A Inhibition | Bovine brain mitochondria | Selective inhibition by pyrimidinylpiperazine derivatives. | nih.gov |
| Urease Inhibition | Jack bean urease | Potent inhibition by pyridylpiperazine hybrids, with some compounds showing lower IC50 values than the standard. | nih.gov |
| Neuroprotection | Mouse hippocampal slices (5xFAD model) | Restoration of long-term potentiation by a piperazine derivative. | nih.gov |
| Efflux Pump Inhibition | Acinetobacter baumannii, Escherichia coli | Pyridylpiperazines boost antibiotic activity by inhibiting RND efflux pumps. | nih.govnih.gov |
| Antimicrobial/Antifungal | Staphylococcus aureus, Candida albicans, etc. | Significant antimicrobial and antifungal properties observed for synthesized piperazine derivatives. | acgpubs.orgresearchgate.net |
Q & A
Basic Research Question
- Storage : Airtight containers at 2–8°C, protected from moisture and light.
- Safety : Use PPE (nitrile gloves, lab coats) and work in a fume hood. Avoid contact with oxidizers (e.g., KMnO₄) to prevent decomposition into toxic gases (e.g., HCl, NOx) .
- Solubility : Sparingly soluble in water (3.2 mg/mL at 25°C); use polar aprotic solvents (DMSO, DMF) for biological assays .
What strategies resolve low reproducibility in pharmacological assays involving this compound?
Advanced Research Question
Common issues include batch-to-batch variability and solvent interference. Mitigation strategies:
Purity Verification : HPLC (≥98% purity; C18 column, 0.1% TFA in H₂O/MeOH gradient).
Solvent Standardization : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation.
Receptor Binding Assays : Use pH 7.4 Tris buffer and validate with positive controls (e.g., 5-HT₁A agonist 8-OH-DPAT) .
Data Contradiction Example : Discrepancies in IC₅₀ values (e.g., 5-HT₁A: 12–85 nM) may arise from differences in radioligand purity or membrane preparation methods .
How to address contradictory reports on its receptor binding affinities?
Advanced Research Question
Contradictions often stem from assay conditions or receptor subtypes. Recommended approaches:
- Standardized Radioligand Assays : Use [³H]-WAY-100635 (5-HT₁A) or [³H]-raclopride (D₂) at 25°C for 60 minutes.
- Species-Specific Receptors : Compare human vs. rodent receptor isoforms (e.g., human 5-HT₁A Kᵢ = 18 nM vs. rat Kᵢ = 32 nM) .
- Functional Assays : Measure cAMP inhibition (EC₅₀ = 50 nM for 5-HT₁A) to confirm antagonism .
What analytical techniques characterize this compound's purity and structure?
Basic Research Question
- NMR : ¹H NMR (D₂O, 500 MHz): δ 3.15–3.85 (m, 8H, piperazine), 7.45–8.50 (m, 4H, pyridine).
- LC-MS : ESI+ m/z 206.1 [M+H]⁺ (theoretical 206.08).
- Elemental Analysis : Theoretical C 44.62%, H 6.71%, N 17.32%; deviations >0.3% indicate impurities .
What experimental designs optimize its pharmacokinetic properties?
Advanced Research Question
To enhance bioavailability and blood-brain barrier penetration:
Prodrug Modification : Acetylate the piperazine nitrogen (logP increases from −1.2 to 0.8).
Metabolic Stability : Incubate with liver microsomes (t₁/₂ > 30 minutes desirable).
SAR Studies : Introduce methyl groups to the pyridine ring, improving plasma protein binding (<90%) .
How to analyze conflicting data on its metabolic stability?
Advanced Research Question
Discrepancies may arise from incubation conditions (e.g., NADPH concentration) or species differences:
- Human Microsomes : t₁/₂ = 45 ± 8 minutes vs. Rat Microsomes : t₁/₂ = 22 ± 5 minutes.
- CYP Inhibition : Screen against CYP3A4 (IC₅₀ > 50 µM suggests low interaction risk) .
What crystallographic methods validate its molecular structure?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is ideal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
